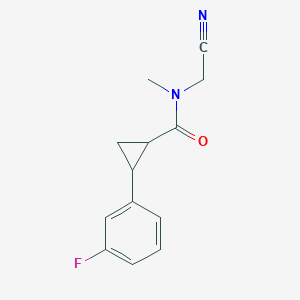
N-(cyanomethyl)-2-(3-fluorophenyl)-N-methylcyclopropane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(cyanomethyl)-2-(3-fluorophenyl)-N-methylcyclopropane-1-carboxamide, also known as CPP-115, is a synthetic compound that belongs to the class of cyclopropane carboxamides. CPP-115 has been studied for its potential use in treating various neurological disorders such as epilepsy, addiction, and anxiety.
Mecanismo De Acción
N-(cyanomethyl)-2-(3-fluorophenyl)-N-methylcyclopropane-1-carboxamide works by inhibiting GABA-AT, which is responsible for the breakdown of GABA in the brain. GABA is an inhibitory neurotransmitter that helps to reduce the activity of neurons in the brain. By increasing the levels of GABA in the brain, N-(cyanomethyl)-2-(3-fluorophenyl)-N-methylcyclopropane-1-carboxamide can help to reduce the occurrence of seizures and other neurological disorders.
Biochemical and Physiological Effects
Studies have shown that N-(cyanomethyl)-2-(3-fluorophenyl)-N-methylcyclopropane-1-carboxamide can increase the levels of GABA in the brain, which can have a calming effect and reduce the occurrence of seizures. In addition, N-(cyanomethyl)-2-(3-fluorophenyl)-N-methylcyclopropane-1-carboxamide has been shown to have anxiolytic effects, which can help to reduce anxiety and stress. However, further studies are needed to fully understand the biochemical and physiological effects of N-(cyanomethyl)-2-(3-fluorophenyl)-N-methylcyclopropane-1-carboxamide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(cyanomethyl)-2-(3-fluorophenyl)-N-methylcyclopropane-1-carboxamide in lab experiments is its potency as a GABA-AT inhibitor. N-(cyanomethyl)-2-(3-fluorophenyl)-N-methylcyclopropane-1-carboxamide has been shown to be a highly effective inhibitor of GABA-AT, which makes it a useful tool for studying the role of GABA in the brain. However, one of the limitations of using N-(cyanomethyl)-2-(3-fluorophenyl)-N-methylcyclopropane-1-carboxamide in lab experiments is its potential for toxicity. Studies have shown that high doses of N-(cyanomethyl)-2-(3-fluorophenyl)-N-methylcyclopropane-1-carboxamide can cause liver damage and other adverse effects.
Direcciones Futuras
There are several future directions for the study of N-(cyanomethyl)-2-(3-fluorophenyl)-N-methylcyclopropane-1-carboxamide. One area of research is the potential use of N-(cyanomethyl)-2-(3-fluorophenyl)-N-methylcyclopropane-1-carboxamide in treating addiction. Studies have shown that N-(cyanomethyl)-2-(3-fluorophenyl)-N-methylcyclopropane-1-carboxamide can reduce drug-seeking behavior in animals, which suggests that it may be useful in treating addiction in humans. Another area of research is the development of new and more potent GABA-AT inhibitors. By developing more effective inhibitors, researchers may be able to develop new treatments for neurological disorders such as epilepsy and anxiety.
Conclusion
N-(cyanomethyl)-2-(3-fluorophenyl)-N-methylcyclopropane-1-carboxamide is a synthetic compound that has been extensively studied for its potential use in treating various neurological disorders. It works by inhibiting GABA-AT, which can increase the levels of GABA in the brain and reduce the occurrence of seizures and other neurological disorders. While N-(cyanomethyl)-2-(3-fluorophenyl)-N-methylcyclopropane-1-carboxamide has shown promise in lab experiments, further studies are needed to fully understand its biochemical and physiological effects. Additionally, the potential for toxicity at high doses highlights the need for caution in future research.
Métodos De Síntesis
N-(cyanomethyl)-2-(3-fluorophenyl)-N-methylcyclopropane-1-carboxamide is synthesized through a series of chemical reactions starting from commercially available starting materials. The synthesis involves the reaction of 3-fluorobenzaldehyde with N-methylcyclopropanecarboxamide in the presence of a base to form an intermediate. This intermediate is then reacted with cyanomethyl lithium to form the final product, N-(cyanomethyl)-2-(3-fluorophenyl)-N-methylcyclopropane-1-carboxamide.
Aplicaciones Científicas De Investigación
N-(cyanomethyl)-2-(3-fluorophenyl)-N-methylcyclopropane-1-carboxamide has been extensively studied for its potential use in treating various neurological disorders. Studies have shown that N-(cyanomethyl)-2-(3-fluorophenyl)-N-methylcyclopropane-1-carboxamide is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT), which is responsible for the breakdown of GABA in the brain. By inhibiting GABA-AT, N-(cyanomethyl)-2-(3-fluorophenyl)-N-methylcyclopropane-1-carboxamide increases the levels of GABA in the brain, which can have a calming effect and reduce the occurrence of seizures.
Propiedades
IUPAC Name |
N-(cyanomethyl)-2-(3-fluorophenyl)-N-methylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O/c1-16(6-5-15)13(17)12-8-11(12)9-3-2-4-10(14)7-9/h2-4,7,11-12H,6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZPICMWHSMGEDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#N)C(=O)C1CC1C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-2-(3-fluorophenyl)-N-methylcyclopropane-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-((3-acetylphenyl)amino)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)acrylonitrile](/img/structure/B2913535.png)

![2-Fluoro-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-ylidene]acetic acid](/img/structure/B2913539.png)
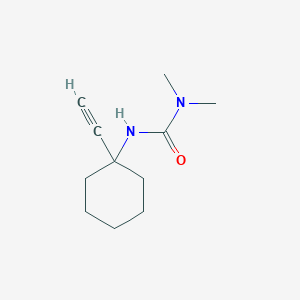
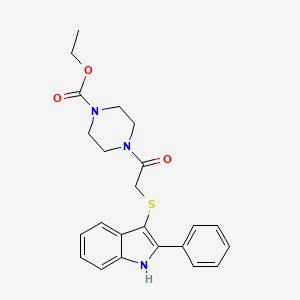
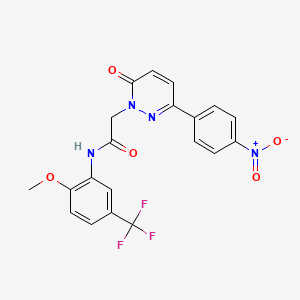
![3-benzyl-2-((2-oxo-2-(2,4,5-trimethylphenyl)ethyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2913549.png)
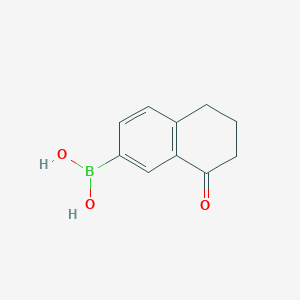

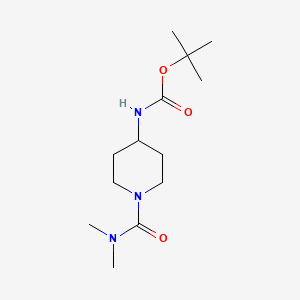
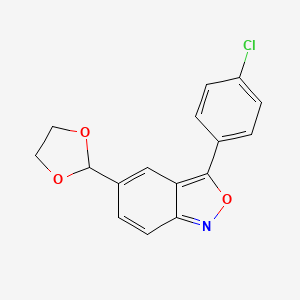
![4-{4-[(Pyrrolidin-1-yl)methyl]phenyl}piperidine dihydrochloride](/img/structure/B2913555.png)
![3-[(2,5-dimethylphenyl)methyl]-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![3-Phenyl-5-[(phenylsulfonyl)methyl]isoxazole](/img/structure/B2913558.png)